molecular formula C25H22ClF3N2O4S B389491 ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B389491
M. Wt: 539g/mol
InChI Key: IYHWBHPTCPOIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the formation of the thiophene ring followed by the introduction of the trifluoromethyl and other substituents. Key steps may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields an amine.

Scientific Research Applications

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating protein function. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C25H22ClF3N2O4S

Molecular Weight

539g/mol

IUPAC Name

ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C25H22ClF3N2O4S/c1-3-35-24(34)20-14(2)21(22(33)30-18-13-16(25(27,28)29)10-11-17(18)26)36-23(20)31-19(32)12-9-15-7-5-4-6-8-15/h4-8,10-11,13H,3,9,12H2,1-2H3,(H,30,33)(H,31,32)

InChI Key

IYHWBHPTCPOIEM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)CCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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